2-Amino-3,5-diiodobenzoate
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Overview
Description
2-Amino-3,5-diiodobenzoate is an organic compound with the molecular formula C7H5I2NO2. It is a derivative of benzoic acid, where two iodine atoms are substituted at the 3rd and 5th positions, and an amino group is substituted at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-diiodobenzoate typically involves the iodination of 2-Aminobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an acidic medium to facilitate the iodination process. The reaction conditions often involve maintaining a temperature range of 0-5°C to control the rate of reaction and prevent over-iodination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-diiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced products
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or nitric acid are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation Reactions: Products include nitrobenzoates or nitrosobenzoates.
Reduction Reactions: Products include amines and other reduced derivatives
Scientific Research Applications
2-Amino-3,5-diiodobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential use in imaging and diagnostic applications due to its iodine content, which provides radiopacity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3,5-diiodobenzoate involves its interaction with biological molecules. The iodine atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amino group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with various biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromobenzoate
- 2-Amino-3,5-dichlorobenzoate
- 2-Amino-3,5-difluorobenzoate
Comparison
2-Amino-3,5-diiodobenzoate is unique due to the presence of iodine atoms, which provide higher radiopacity compared to bromine, chlorine, or fluorine. This makes it particularly useful in imaging applications. Additionally, the larger atomic size of iodine compared to other halogens can lead to different steric and electronic effects, influencing the compound’s reactivity and interactions with biological molecules .
Properties
Molecular Formula |
C7H4I2NO2- |
---|---|
Molecular Weight |
387.92 g/mol |
IUPAC Name |
2-amino-3,5-diiodobenzoate |
InChI |
InChI=1S/C7H5I2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)/p-1 |
InChI Key |
RFIBDMCPIREZKC-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)[O-])N)I)I |
Origin of Product |
United States |
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